molecular formula C21H25NO4 B269307 2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B269307
M. Wt: 355.4 g/mol
InChI Key: ONWOZFGZQODRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ETP-46321 and is a selective inhibitor of the protein tyrosine phosphatase sigma (PTPσ). PTPσ is a receptor-like protein that is involved in the regulation of axon growth and regeneration in the nervous system. ETP-46321 has been shown to enhance axon growth and regeneration in animal models, making it a promising candidate for the treatment of nerve injuries and neurodegenerative diseases.

Mechanism of Action

ETP-46321 is a selective inhibitor of PTPσ, a receptor-like protein that is involved in the regulation of axon growth and regeneration in the nervous system. By inhibiting PTPσ, ETP-46321 enhances axon growth and regeneration, leading to improved nerve function. The exact mechanism of action of ETP-46321 is still being studied, but it is believed to involve the activation of signaling pathways that promote axon growth and regeneration.
Biochemical and Physiological Effects
ETP-46321 has been shown to have a number of biochemical and physiological effects in animal models. In addition to enhancing axon growth and regeneration, ETP-46321 has been shown to improve nerve function, reduce inflammation, and promote cell survival. These effects make ETP-46321 a promising candidate for the treatment of nerve injuries and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ETP-46321 for lab experiments is its high purity and yield. This makes it suitable for use in a wide range of experimental protocols. However, one limitation of ETP-46321 is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are a number of potential future directions for research on ETP-46321. One area of interest is in the development of new formulations and delivery methods for ETP-46321, which could improve its efficacy and reduce its cost. Another area of research is in the identification of new targets for PTPσ inhibitors, which could lead to the development of new treatments for a range of conditions. Finally, further studies are needed to fully understand the mechanism of action of ETP-46321 and its potential applications in scientific research.

Synthesis Methods

The synthesis of ETP-46321 involves several steps, including the coupling of 4-ethylphenol with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde to form 2-(4-ethylphenoxy)-3-(tetrahydro-2-furanylmethoxy)benzaldehyde. This intermediate is then reacted with N-(tert-butoxycarbonyl)-glycine to form the final product, 2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. The synthesis of ETP-46321 has been optimized to yield high purity and yield, making it suitable for use in scientific research.

Scientific Research Applications

ETP-46321 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of nerve injuries and neurodegenerative diseases. Animal studies have shown that ETP-46321 can enhance axon growth and regeneration in the nervous system, making it a potential treatment for conditions such as spinal cord injury, traumatic brain injury, and peripheral neuropathy. ETP-46321 has also been shown to have potential applications in the treatment of cancer, as PTPσ is overexpressed in many types of cancer cells.

properties

Product Name

2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C21H25NO4/c1-2-16-8-10-18(11-9-16)26-15-21(23)22-17-5-3-6-19(13-17)25-14-20-7-4-12-24-20/h3,5-6,8-11,13,20H,2,4,7,12,14-15H2,1H3,(H,22,23)

InChI Key

ONWOZFGZQODRKQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origin of Product

United States

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